![molecular formula C9H9BrO B1518998 (R)-5-Bromo-2,3-dihydro-1H-inden-1-OL CAS No. 1038919-63-9](/img/structure/B1518998.png)
(R)-5-Bromo-2,3-dihydro-1H-inden-1-OL
Overview
Description
(R)-5-Bromo-2,3-dihydro-1H-inden-1-OL, also known as R-5-bromo-indenol, is an organic compound that belongs to the class of brominated indenols. It is a chiral molecule, with the R-configuration being the most abundant in nature. This compound is used in a range of applications, including chemical synthesis, drug discovery, and scientific research.
Scientific Research Applications
Environmental Remediation
The compound has been utilized in the development of hierarchical MgAl hydrotalcite for the treatment of oilfield macromolecular contaminants. This application leverages the compound’s ability to induce the self-assembly of surfactants into wormlike micelle aggregates, which act as a template for creating adsorption materials with a multi-level pore structure .
Electrochemical Energy Storage
In the realm of electrochemistry, “®-5-Bromo-2,3-dihydro-1H-inden-1-OL” has found use in the synthesis of two-dimensional manganese-based materials . These materials are notable for their high surface area-to-volume ratio, wide electrochemical potential window, and rich redox states, making them suitable for energy storage applications .
Advanced Material Design
The compound has been instrumental in the creation of DNA functionalized, programmable hybrid biomaterials . These materials are designed for targeted, multiplexed applications, such as in biomedicine, clinical diagnosis, and nanodevices, capitalizing on the high modification capacity of DNA via programmable Watson–Crick base-pairing .
Safety Equipment Customization
It has also been applied in the design of intrinsically safe flashlights for use in hazardous environments. The compound’s properties allow for the customization of flashlights to meet specific industry safety requirements, such as in oil and gas, chemical manufacturing, and mining .
Pinhole Detection Technology
Another unique application is in the pinhole detection technology used for the inspection and testing of electrical insulation. The compound contributes to verifying that shielded items within an assembly are sufficiently protected, which is crucial in industries like hipot testing .
Photophysics Research
Though not directly linked to “®-5-Bromo-2,3-dihydro-1H-inden-1-OL”, the field of photochemistry and photophysics is an area where such compounds could potentially be applied. Research in this field covers a wide spectrum of concepts, introducing principles that could intersect with the compound’s properties .
properties
IUPAC Name |
(1R)-5-bromo-2,3-dihydro-1H-inden-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXIUUZVRAOHBS-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1O)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-Bromo-2,3-dihydro-1H-inden-1-OL | |
CAS RN |
1038919-63-9 | |
Record name | (1R)-5-bromo-2,3-dihydro-1H-inden-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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